molecular formula C14H18O2 B8699275 2-Cyclopentyl-2-(p-tolyl)acetic acid

2-Cyclopentyl-2-(p-tolyl)acetic acid

Cat. No.: B8699275
M. Wt: 218.29 g/mol
InChI Key: LBJYCOSMENQQQK-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-(p-tolyl)acetic acid is an organic compound with the molecular formula C14H18O2 It is a derivative of acetic acid, where the hydrogen atoms are replaced by a cyclopentyl group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-(p-tolyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with p-tolylacetic acid in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the efficient production of high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-(p-tolyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of cyclopentanone or p-tolylacetic acid.

    Reduction: Formation of cyclopentanol or p-tolylmethanol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-Cyclopentyl-2-(p-tolyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-(p-tolyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentylacetic acid: Lacks the p-tolyl group, resulting in different chemical and physical properties.

    p-Tolylacetic acid: Lacks the cyclopentyl group, leading to variations in reactivity and applications.

    Cyclopentylmethylacetic acid: Similar structure but with a different substitution pattern, affecting its behavior in chemical reactions.

Uniqueness

2-Cyclopentyl-2-(p-tolyl)acetic acid is unique due to the presence of both cyclopentyl and p-tolyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and potential biological activities that are not achievable with simpler analogs.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-cyclopentyl-2-(4-methylphenyl)acetic acid

InChI

InChI=1S/C14H18O2/c1-10-6-8-12(9-7-10)13(14(15)16)11-4-2-3-5-11/h6-9,11,13H,2-5H2,1H3,(H,15,16)

InChI Key

LBJYCOSMENQQQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCCC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.4 l of THF and 129.7 g (1.28 mol) of triethylamine are added, with stirring, to a suspension of 560 g (2.57 mol) of the compound from Example I in 4.8 l of water. The resulting solution is heated to 60° C., 155.4 g (1.28 mmol) of (S)-(-)-phenethylamine are added and the resulting suspension is stirred for 2 h at 60° C. The reaction mixture is cooled to 20° C., the precipitate is filtered off by suction, washed with 2.4 l of water/THF (2:1) and dried under reduced pressure.
Name
Quantity
2.4 L
Type
reactant
Reaction Step One
Quantity
129.7 g
Type
reactant
Reaction Step One
Quantity
560 g
Type
reactant
Reaction Step Two
Name
Quantity
4.8 L
Type
solvent
Reaction Step Two
[Compound]
Name
(S)-(-)-phenethylamine
Quantity
155.4 g
Type
reactant
Reaction Step Three

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